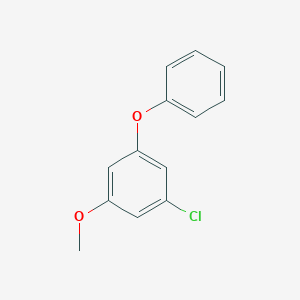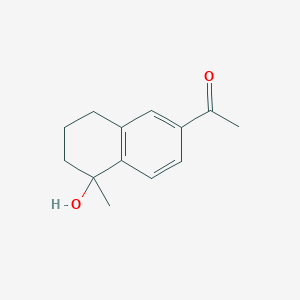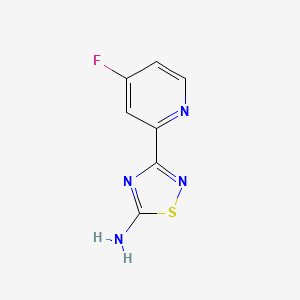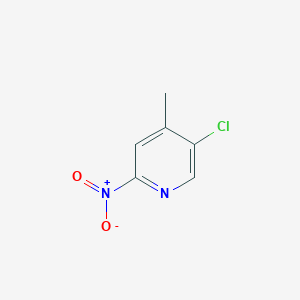
1-chloro-3-methoxy-5-phenoxyBenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-3-methoxy-5-phenoxybenzene is an organic compound with the molecular formula C13H11ClO2 It is a derivative of benzene, characterized by the presence of a chlorine atom, a methoxy group, and a phenoxy group attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Chloro-3-methoxy-5-phenoxybenzene can be synthesized through a series of electrophilic aromatic substitution reactions. The general synthetic route involves the following steps:
Nitration: Introduction of a nitro group to the benzene ring.
Reduction: Conversion of the nitro group to an amine.
Substitution: Introduction of the chlorine atom and methoxy group through electrophilic aromatic substitution reactions.
Industrial Production Methods: Industrial production of this compound typically involves large-scale electrophilic aromatic substitution reactions, utilizing catalysts and optimized reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Chloro-3-methoxy-5-phenoxybenzene undergoes various chemical reactions, including:
Oxidation: Conversion of the methoxy group to a hydroxyl group.
Reduction: Reduction of the chlorine atom to a hydrogen atom.
Substitution: Replacement of the chlorine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like sulfuric acid (H2SO4) and aluminum chloride (AlCl3) as catalysts.
Major Products:
Oxidation: Formation of 1-chloro-3-hydroxy-5-phenoxybenzene.
Reduction: Formation of 1-methoxy-5-phenoxybenzene.
Substitution: Formation of various substituted benzene derivatives depending on the reagents used.
Applications De Recherche Scientifique
1-Chloro-3-methoxy-5-phenoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-chloro-3-methoxy-5-phenoxybenzene involves its interaction with various molecular targets and pathways. The compound can undergo electrophilic aromatic substitution reactions, where the electrophile forms a sigma-bond with the benzene ring, generating a positively charged intermediate. This intermediate then undergoes further reactions to yield the final product .
Comparaison Avec Des Composés Similaires
- 1-Chloro-3-methoxybenzene
- 1-Chloro-3-phenoxybenzene
- 1-Methoxy-3-phenoxybenzene
Uniqueness: 1-Chloro-3-methoxy-5-phenoxybenzene is unique due to the presence of both methoxy and phenoxy groups on the benzene ring, which imparts distinct chemical properties and reactivity compared to its similar compounds .
Propriétés
Numéro CAS |
920036-16-4 |
|---|---|
Formule moléculaire |
C13H11ClO2 |
Poids moléculaire |
234.68 g/mol |
Nom IUPAC |
1-chloro-3-methoxy-5-phenoxybenzene |
InChI |
InChI=1S/C13H11ClO2/c1-15-12-7-10(14)8-13(9-12)16-11-5-3-2-4-6-11/h2-9H,1H3 |
Clé InChI |
BTAJPEXKONLWRS-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=CC(=C1)Cl)OC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[4-(4-Tert-butylphenyl)sulfonylpiperazin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B13876515.png)
![Tert-butyl (6-(2-oxa-6-azaspiro[3.3]heptan-6-yl)pyridin-2-yl)carbamate](/img/structure/B13876530.png)










![N-methyl-3,4-dihydro-2H-pyrano[3,2-b]pyridin-4-amine](/img/structure/B13876597.png)
![ethyl N-[3-[(2-chlorophenyl)methyl]-4H-quinazolin-2-yl]carbamate](/img/structure/B13876599.png)
